Cas no 1105220-51-6 (2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide)

2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide
- 2,3-dichloro-N-(2-phenoxyethyl)benzenesulfonamide
- VU0646462-1
- F5529-0063
- AKOS024512457
- 1105220-51-6
-
- インチ: 1S/C14H13Cl2NO3S/c15-12-7-4-8-13(14(12)16)21(18,19)17-9-10-20-11-5-2-1-3-6-11/h1-8,17H,9-10H2
- InChIKey: CBGDMCPMOUXDOW-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1S(NCCOC1C=CC=CC=1)(=O)=O)Cl
計算された属性
- せいみつぶんしりょう: 344.9993198g/mol
- どういたいしつりょう: 344.9993198g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 6
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.8Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5529-0063-15mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-50mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 50mg |
$160.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-30mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 30mg |
$119.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-4mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 4mg |
$66.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-25mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-2mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-1mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 1mg |
$54.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-5mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-10mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F5529-0063-75mg |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide |
1105220-51-6 | 75mg |
$208.0 | 2023-09-09 |
2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide 関連文献
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2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamideに関する追加情報
2,3-Dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide: A Comprehensive Overview
The compound 2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide, with the CAS number 1105220-51-6, is a highly specialized organic chemical that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material sciences. This compound is characterized by its unique structure, which combines a sulfonamide group with a dichlorobenzene moiety and a phenoxyethyl substituent. The combination of these functional groups imparts distinctive chemical properties, making it a versatile molecule with potential applications in various industries.
Recent studies have highlighted the importance of sulfonamides in drug discovery, particularly as they exhibit excellent bioavailability and stability. The presence of the dichlorobenzene group in this compound further enhances its pharmacokinetic properties, making it a promising candidate for therapeutic agents. Additionally, the phenoxyethyl substituent introduces hydrophilic characteristics, which can improve solubility and enhance its efficacy in biological systems.
In terms of synthesis, the compound can be prepared through a multi-step process involving nucleophilic substitution and coupling reactions. Researchers have optimized these steps to achieve high yields and purity levels. For instance, a study published in 2023 demonstrated the use of microwave-assisted synthesis to accelerate the formation of the sulfonamide bond, significantly reducing reaction time while maintaining product quality.
The compound's applications are not limited to pharmaceuticals; it has also shown potential in agrochemicals as a fungicide or herbicide. Its ability to inhibit specific enzymes involved in plant pathogenesis makes it a valuable candidate for crop protection. Furthermore, preliminary tests indicate that this compound exhibits low toxicity to non-target organisms, which is a critical factor for its environmental safety.
From a structural perspective, the molecule's stability is attributed to the strong resonance effects within the sulfonamide group and the electron-withdrawing nature of the dichlorobenzene ring. These features not only enhance its chemical stability but also contribute to its thermal resistance, making it suitable for high-temperature industrial processes.
Recent advancements in computational chemistry have enabled researchers to predict the compound's behavior under various conditions. For example, molecular docking studies have revealed potential binding sites on target proteins, suggesting its role as an inhibitor in enzyme-mediated reactions. Such insights are invaluable for designing targeted therapies and optimizing drug delivery systems.
In conclusion, 2,3-dichloro-N-(2-phenoxyethyl)benzene-1-sulfonamide represents a cutting-edge chemical entity with diverse applications across multiple disciplines. Its unique structure, combined with recent research findings, underscores its potential as a key component in future innovations within pharmaceuticals and agrochemicals. As ongoing studies continue to unravel its full potential, this compound stands at the forefront of chemical innovation.
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